molecular formula C10H16N4O4 B4924139 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid

Cat. No. B4924139
M. Wt: 256.26 g/mol
InChI Key: ICMJHKHITZRDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses, inflammation, and cell survival.

Mechanism of Action

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid inhibits the activation of NF-κB by blocking the interaction between NF-κB and its upstream activators, such as IKK and TAK1. This leads to a decrease in the expression of NF-κB target genes, which are involved in immune responses, inflammation, and cell survival. By inhibiting NF-κB, this compound can modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve survival in animal models of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has several advantages for lab experiments, including its high purity and availability, as well as its well-characterized mechanism of action. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the effects of this compound can be cell-specific, and its efficacy may vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve the efficacy and reduce the side effects of this compound. Another area of interest is the investigation of the effects of this compound on the gut microbiome, which has been shown to play a key role in immune regulation and inflammation. Finally, the potential use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active investigation.

Synthesis Methods

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can be synthesized using a multi-step process that involves the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization and oxidation reactions. The final product is obtained through a purification process using column chromatography. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more readily available for research purposes.

Scientific Research Applications

2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting NF-κB, this compound has the potential to modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.

properties

IUPAC Name

2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-3-4(2)5(8(15)16)14-7-6(12-10(14)18)11-9(17)13-7/h4-7H,3H2,1-2H3,(H,12,18)(H,15,16)(H2,11,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJHKHITZRDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C2C(NC(=O)N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.